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molecular formula C4H3O5- B8511781 Oxaloacetate Ion

Oxaloacetate Ion

Cat. No. B8511781
M. Wt: 131.06 g/mol
InChI Key: KHPXUQMNIQBQEV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05316943

Procedure details

The present invention provides an enzymatic or microbial bioconversion process that is capable of producing L-amino acids from the corresponding racemic mixture or from purely D-amino acid sources. The invention utilizes a transaminase that is moderately selective in the conversion of D and L amino acids to 2-keto acids, but exhibits absolute stereospecificity in the conversion of 2-keto acids to L-amino acids. Hence, a D amino acid or a D, L mixture of an amino acid can react with a) glucose and ammonia or b) aspartic acid in the presence of a transaminase to produce the corresponding L-amino acid and c) carbon dioxide or d) oxaloacetate.
[Compound]
Name
L-amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
L-amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.N.N[C@H:15]([C:20]([OH:22])=[O:21])[CH2:16][C:17]([OH:19])=[O:18]>>[C:17](=[O:19])=[O:18].[C:15]([CH2:16][C:17]([O-:19])=[O:18])([C:20]([OH:22])=[O:21])=[O:1]

Inputs

Step One
Name
L-amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
L-amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The present invention provides an enzymatic or microbial bioconversion process that

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
C(=O)(C(=O)O)CC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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